molecular formula C11H15N5OS B2551889 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide CAS No. 1286696-86-3

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide

Cat. No. B2551889
CAS RN: 1286696-86-3
M. Wt: 265.34
InChI Key: OXFRSATUAAMKBD-UHFFFAOYSA-N
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Description

The compound "3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide" is a heterocyclic molecule that likely exhibits biological activity due to its structural features. Heterocyclic compounds with similar structures have been studied for their potential as glucocorticoid receptor modulators, which suggests that the compound may interact with biological receptors and could have medicinal properties .

Synthesis Analysis

Although the exact synthesis of "3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide" is not detailed in the provided papers, related compounds have been synthesized using various methods. For instance, compounds with a thiadiazol moiety have been synthesized using bromine as a cyclic reagent, which could be a potential method for synthesizing the compound of interest . Additionally, the synthesis of related pyrazole derivatives has been described, starting from different pyrazole precursors . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray diffraction, which provides detailed information about the arrangement of atoms within the crystal lattice . While the exact structure of "3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide" has not been reported, it is likely that it could be characterized using similar techniques to confirm its molecular geometry and to understand its potential interactions with biological targets.

Chemical Reactions Analysis

The compound's reactivity can be inferred from studies on similar molecules. For example, palladium(II) chloride has been shown to react with pyrazole derivatives to form trans-PdCl2(L)2 complexes . This suggests that the compound may also form complexes with transition metals, which could be relevant for its biological activity or for its use in material science.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be deduced from related studies. For instance, the solubility, melting point, and other physical properties can be determined experimentally, as has been done for other heterocyclic compounds . The compound's chemical properties, such as its reactivity, stability, and interactions with other molecules, can be studied using spectroscopic techniques like infrared, nuclear magnetic resonance, and mass spectrometry .

Scientific Research Applications

Chemical Synthesis and Coordination Chemistry

Research has shown that derivatives of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide can form complexes with palladium(II) chloride, leading to diverse supramolecular structures. These complexes, characterized by X-ray diffraction, demonstrate the potential of such derivatives in the development of new materials with specific coordination properties (Palombo et al., 2019).

Antimicrobial and Herbicidal Activities

Synthesis of novel pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives incorporating a pyrimidine ring has been reported. Some of these synthesized compounds were evaluated for their antimicrobial properties, showing moderate activity. This indicates the potential of these compounds in developing new antimicrobial agents (Farag et al., 2009).

Photophysical and Photochemical Properties

The synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have been explored. These compounds exhibit significant photophysical and photochemical properties, making them promising candidates for photodynamic therapy applications. Their high singlet oxygen quantum yield and good fluorescence properties highlight their potential in cancer treatment (Pişkin et al., 2020).

Charge Transfer Complexes

A study on the spectrophotometric determination of amino heterocyclic donors through charge transfer complex formation with chloranilic acid has been conducted. This research underscores the importance of such compounds in developing analytical methods for detecting and quantifying various substances in acetonitrile (Al-Attas et al., 2009).

Synthetic Methodologies and Biological Evaluation

New series of 3,5-dimethyl-1H-pyrazole derivatives have been synthesized, showing good antibacterial activity. This work contributes to the field of medicinal chemistry by providing new compounds with potential therapeutic applications (Al-Smaisim, 2012).

properties

IUPAC Name

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5OS/c1-6-9(7(2)14-13-6)4-5-10(17)12-11-16-15-8(3)18-11/h4-5H2,1-3H3,(H,13,14)(H,12,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXFRSATUAAMKBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CCC(=O)NC2=NN=C(S2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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